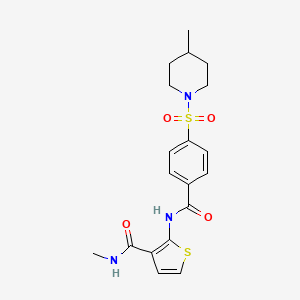
N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex sulfonamide compounds often involves multiple steps, including reactions with specific reagents under controlled conditions. For example, the synthesis of sulfonamide derivatives, such as the one , might involve cyclization, acylation, and substitution reactions using palladium-catalyzed coupling or other methodologies to introduce specific functional groups at designated positions on the molecule (Cho, Neuenswander, & Larock, 2010).
Molecular Structure Analysis
Structural characterization of such compounds is typically achieved using techniques like FTIR, NMR, and X-ray diffraction. These methods provide insights into the molecule's geometry, bond lengths, angles, and the spatial arrangement of atoms, which are critical for understanding the compound's chemical behavior and reactivity (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide can be influenced by its functional groups, such as the sulfonamide moiety. These groups may participate in various chemical reactions, including nucleophilic substitution or addition reactions, which can be utilized to modify the compound or synthesize derivatives with desired properties (Ried, Oremek, & Guryn, 1980).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in different environments and applications. These characteristics can be determined through experimental studies involving thermal analysis and solubility testing (Yeşilkaynak, 2016).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, can be explored through both experimental and theoretical approaches. Computational chemistry methods like DFT calculations can predict reactivity, molecular orbitals, and potential reaction pathways (Asogwa et al., 2022).
科学的研究の応用
Electrochemical Applications
Research on thiophene derivatives, such as the synthesis of water-soluble and self-doped polythiophene, highlights the material's potential in electrochemical applications. The synthesized polymer exhibited characteristics valuable for electronic devices due to its water solubility and conductivity, suggesting similar possibilities for compounds with thiophene components (Turac et al., 2008).
Antimicrobial Activity
Compounds containing the sulfonamide moiety have been explored for their antimicrobial properties. For instance, novel sulfonamide derivatives have been synthesized and tested for their effectiveness against various bacterial and fungal species. These studies indicate the potential of sulfonamide compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Anti-inflammatory and Anticancer Properties
Sulfonamide derivatives have also been investigated for their anti-inflammatory and anticancer activities. For example, research on benzo[b]thiophene-2-carboxamides revealed their ability to inhibit cell adhesion molecules, which play a significant role in inflammation and cancer metastasis. This suggests that compounds with similar structural features could have potential applications in treating inflammatory diseases and cancer (Boschelli et al., 1995).
Corrosion Inhibition
The application of thiophene derivatives in corrosion inhibition was demonstrated through the development of a novel thiophene Schiff base. This compound showed significant efficiency in protecting mild steel in acidic conditions, suggesting the utility of thiophene and sulfonamide derivatives in material science and engineering to prevent corrosion (Tezcan et al., 2018).
Safety And Hazards
特性
IUPAC Name |
N-methyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-13-7-10-22(11-8-13)28(25,26)15-5-3-14(4-6-15)17(23)21-19-16(9-12-27-19)18(24)20-2/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNBNLWPJJFNHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

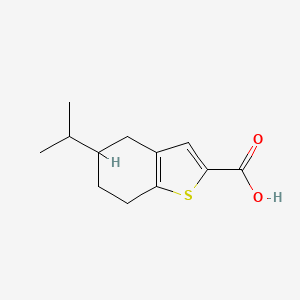
![2,4,5,7-Tetranitro-9-[(4-nitrophenyl)methylidene]fluorene](/img/structure/B2486178.png)
![1-(3,5-Dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2486184.png)
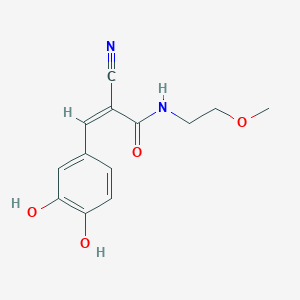
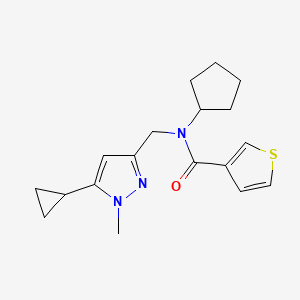
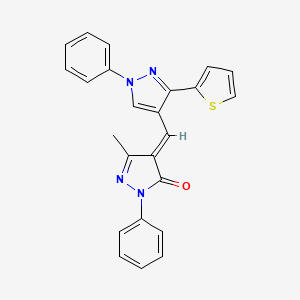
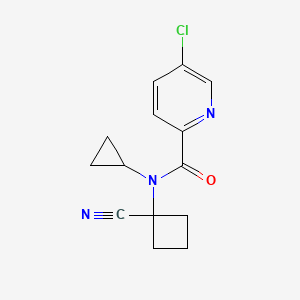
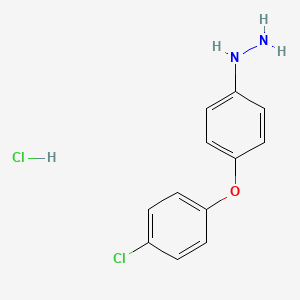
![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)
![2-(3-methylphenyl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2486193.png)
![3,4-diethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2486194.png)

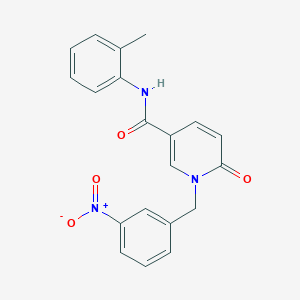
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)